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Executive Summary

Triazophos, an organophosphate pesticide, exerts its primary toxic effect through the
irreversible inhibition of acetylcholinesterase (AChE), leading to the accumulation of
acetylcholine and subsequent overstimulation of cholinergic receptors. This guide provides a
comprehensive overview of the toxicological profile of Triazophos, synthesizing data from
acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity,
carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data
are presented in structured tables for comparative analysis. Detailed experimental protocols for
key toxicity studies, based on internationally recognized guidelines, are provided to aid in study
design and interpretation. Furthermore, signaling pathways and experimental workflows are
visualized using Graphviz to offer a clear understanding of the molecular mechanisms and
testing methodologies.

Physicochemical Properties and Formulations

Triazophos (IUPAC name: O,0O-diethyl O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate) is a
broad-spectrum insecticide and acaricide. It is a yellow-brown oily liquid with a molecular
formula of C12H16N3O3PS. Due to its chemical nature, it is susceptible to hydrolysis, and its
stability is influenced by pH and temperature. It is formulated in various concentrations, most
commonly as an emulsifiable concentrate (EC).
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Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion

Following oral administration in rats, Triazophos is rapidly absorbed and extensively
metabolized. The majority of the administered dose is excreted in the urine (approximately 76-
83%) and feces (approximately 18-21%) within 48 hours.[1] The primary metabolic pathway
involves the hydrolytic cleavage of the phosphate ester bond. Tissue distribution studies
indicate low potential for bioaccumulation.[1]

Acute Toxicity

Triazophos exhibits high acute toxicity via the oral route. The acute oral LD50 values vary
across species, with rodents being more sensitive than dogs.[1] Clinical signs of acute toxicity
are consistent with cholinergic overstimulation and include tremors, salivation, lacrimation, and
respiratory distress.[1]

Table 1: Acute Toxicity of Triazophos

. Route of LD50 (mg/kg
Species Sex . . Reference
Administration bw)

Rat Male & Female Oral 26 - 82 [1]
Mouse Male & Female Oral 26 - 82

Guinea Pig Male & Female Oral 26 - 82

Dog Male Oral > 800

Dog Female Oral ~ 500

Rat Male Dermal > 2000

Rat Female Dermal 1000

Experimental Protocol: Acute Oral Toxicity - Acute Toxic
Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.
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Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

Housing and Feeding: Animals are housed in individual cages under standard laboratory
conditions (22 £ 3 °C, 30-70% humidity, 12h light/dark cycle) with free access to food and
water, except for a brief fasting period before dosing.

Dose Levels: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000
mg/kg body weight).

Procedure:

o A group of three fasted animals is dosed with the starting dose.

o Survival or death is observed within a specified period (typically 24-48 hours).

o If mortality is observed, the next group of three animals is dosed at a lower fixed dose.

o If no mortality is observed, the next group of three animals is dosed at a higher fixed dose.

o This process is continued until the dose causing mortality is identified or no mortality is
observed at the highest dose.

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14
days. Body weight is recorded weekly.

Endpoint: The LD50 is determined based on the dose at which mortality occurs.
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OECD 423 Experimental Workflow

Sub-chronic and Chronic Toxicity

Repeated dose studies in rodents have been conducted to evaluate the long-term effects of
Triazophos. The primary effect observed is the inhibition of cholinesterase activity.

Table 2: Sub-chronic and Chronic Toxicity of Triazophos
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Species Duration

Route

NOAEL

(mglkg
bwiday)

Effects
Observed at

. Reference
Higher

Doses

Rat 90 days

Oral (diet)

0.5

Inhibition of
plasma and
erythrocyte
cholinesteras

e

Rat 2 years

Oral (diet)

0.17 (3 ppm)

Inhibition of
brain
acetylcholine
sterase,
hyperplasia
of the
exocrine

pancreas

Mouse 2 years

Oral (diet)

4.5 (30 ppm)

Inhibition of
brain
acetylcholine
sterase,
slightly
increased

mortality

Dog 13 weeks

Oral (diet)

0.01

Inhibition of
erythrocyte
cholinesteras

e

Dog 52 weeks

Oral (diet)

0.012 (0.4
ppm)

Inhibition of
erythrocyte
cholinesteras
e, persistent
diarrhea at

higher doses

© 2025 BenchChem. All rights reserved.

5/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13436747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Repeated Dose 90-Day Oral
Toxicity Study in Rodents (OECD 408)

This study provides information on the toxic effects of a substance following repeated oral
administration for 90 days.

Test Animals: Young, healthy rats are used. Both sexes are required (at least 10 males and
10 females per group).

e Dose Levels: At least three dose levels and a concurrent control group are used. The highest
dose should induce toxic effects but not mortality.

o Administration: The test substance is administered daily, typically via the diet, drinking water,
or gavage.

¢ Observations:

[¢]

Clinical Signs: Animals are observed daily for signs of toxicity.

[¢]

Body Weight and Food/Water Consumption: Recorded weekly.

o

Hematology and Clinical Biochemistry: Blood samples are collected at termination (and
optionally at interim periods) for analysis of various parameters.

o

Ophthalmology: Examinations are performed before the start of the study and at
termination.

» Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy.
Organs are weighed, and tissues are examined microscopically.

o Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the
highest dose at which no adverse effects are observed.

Genotoxicity and Carcinogenicity

Triazophos has been evaluated for its genotoxic and carcinogenic potential in a variety of
assays.
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Table 3: Genotoxicity and Carcinogenicity of Triazophos

Test System Result Reference
Generally reported as
non-mutagenic in
several studies.
However, some
Salmonella ]
Ames Test o studies on
typhimurium

formulations
containing Triazophos
have shown mixed

results.

In vivo Micronucleus
Mouse bone marrow
Assay

Generally reported as

negative.

Carcinogenicity Rat (2-year dietary)

No carcinogenic

potential observed.

] o Mouse (2-year
Carcinogenicity dietary)
ietary

No carcinogenic

potential observed.

Experimental Protocol: Bacterial Reverse Mutation Test

(Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

o Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

o Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

e Procedure:

o The tester strains are exposed to the test substance at various concentrations.

o The bacteria are then plated on a minimal agar medium lacking the required amino acid.
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o Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize the amino acid) is counted. A significant, dose-related increase in the number of
revertant colonies compared to the control indicates a mutagenic potential.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of Triazophos are crucial for risk
assessment.

Table 4: Reproductive and Developmental Toxicity of Triazophos

Effects
. NOAEL (mg/kg
Species Study Type Observed at Reference
bwi/day) .
Higher Doses

Data not readily
available in the
provided search
) results. Standard
Two-Generation )
Rat ] studies would -
Reproduction
assess effects on
fertility, gestation,
and offspring

viability.

Data not readily
available in the

provided search
Developmental
) o results. Standard
Rabbit Toxicity ) -
o studies would
(Teratogenicity)
assess maternal

toxicity and fetal

abnormalities.

Experimental Protocol: Prenatal Developmental Toxicity
Study (OECD 414)
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This study is designed to assess the potential of a substance to cause adverse effects on the
developing embryo and fetus.

o Test Animals: Pregnant female rats or rabbits are used.

e Dosing Period: The test substance is administered daily during the period of major
organogenesis.

e Dose Levels: At least three dose levels and a control group are used. The highest dose
should induce some maternal toxicity but not severe toxicity or death.

e Observations:

o Maternal: Clinical signs, body weight, and food consumption are monitored throughout the
study.

o Fetal: Near term, the dams are euthanized, and the uteri are examined for the number of
implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined
for external, visceral, and skeletal abnormalities.

e Endpoints: The NOAELs for maternal toxicity and developmental toxicity are determined.

Neurotoxicity

The primary mechanism of Triazophos neurotoxicity is the inhibition of acetylcholinesterase. It
can also induce delayed neurotoxicity.

Table 5: Neurotoxicity of Triazophos
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Endpoint Species Key Findings Reference

) Time- and brain
Acetylcholinesterase

T Rat region-dependent
Inhibition
inhibition of AChE.
Triazophos can
induce delayed
neurotoxicity,
Delayed )
Hen characterized by
Polyneuropathy

ataxia and paralysis,
following acute

exposure.

Experimental Protocol: Delayed Neurotoxicity of
Organophosphorus Substances Following Acute
Exposure (OECD 418)

This study is specifically designed to assess the potential of organophosphorus compounds to
cause delayed neurotoxicity.

o Test Animals: Adult domestic hens, which are particularly sensitive to this toxic effect, are
used.

e Procedure: A single high dose of the test substance is administered orally. The animals are
observed for 21 days for clinical signs of delayed neurotoxicity, such as ataxia and paralysis.

o Biochemical Assessment: Neuropathy target esterase (NTE) activity in the brain and spinal
cord is measured, as its inhibition is a key biochemical marker for the initiation of delayed
polyneuropathy.

» Histopathology: At the end of the observation period, nerve tissues (spinal cord and
peripheral nerves) are examined microscopically for axonal degeneration and demyelination.

o Endpoint: The study determines whether the substance has the potential to cause delayed
neurotoxicity.
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Mechanisms of Action and Signaling Pathways
Acetylcholinesterase Inhibition

The primary mechanism of action of Triazophos is the irreversible inhibition of the enzyme
acetylcholinesterase (AChE). By phosphorylating the serine hydroxyl group at the active site of
AChE, Triazophos prevents the breakdown of the neurotransmitter acetylcholine (ACh). This
leads to an accumulation of ACh at cholinergic synapses, resulting in continuous stimulation of
muscarinic and nicotinic receptors, which manifests as the clinical signs of cholinergic toxicity.

Acetylcholine (ACh)

Click to download full resolution via product page

Mechanism of Acetylcholinesterase Inhibition by Triazophos

Other Potential Signaling Pathway Interactions

Emerging evidence suggests that Triazophos may interact with other signaling pathways
beyond its primary effect on AChE. These interactions could contribute to its broader

toxicological profile.

o Hypothalamus-Pituitary-Adrenal (HPA) Axis: Triazophos has been shown to disrupt the HPA
axis.

» Nuclear Receptor Interactions: In silico studies suggest that Triazophos and its metabolites
may interact with several nuclear receptors, including:

o Glucocorticoid Receptor (GR)
o Thyroid Hormone Receptors (TRS)

o Androgen Receptor (AR)
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o Estrogen Receptor (ER)

o Aryl Hydrocarbon Receptor (AhR) Pathway: Triazophos may activate the AhR signaling
pathway, which is involved in the metabolism of xenobiotics and can influence various
cellular processes.

o Mitochondrial Dysfunction: Triazophos can act as a disruptor of the mitochondrial membrane
potential, which can lead to cellular dysfunction and apoptosis.

Endocrine Disruptio

— 9 Nuclear Receptor Interaction - Mitochondrial Dysfunction
(HPAAXIS Dlsruptlonj [ (GR, TR, AR, ER) ) (AhR Pathway Actlvatlonj QMembrane Potential DisruptionD

Cholinergic System Cellular Stress &Metabolism

AChE Inhibition

Acetylcholine Accumulation

\ 4

Cholinergic Overstimulation

Click to download full resolution via product page

Potential Signaling Pathways Affected by Triazophos

Risk Assessment

The toxicological data for Triazophos are used to establish an Acceptable Daily Intake (ADI) for
humans. The ADI is an estimate of the amount of a substance in food or drinking water that can
be ingested daily over a lifetime without an appreciable health risk. It is derived from the
NOAEL of the most sensitive species in the most relevant study, with the application of an
uncertainty factor.
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The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an ADI for
Triazophos of 0-0.001 mg/kg body weight. This value is based on the NOAEL from long-term
toxicity studies and takes into account the potential for delayed neurotoxicity.

Conclusion

Triazophos is a potent organophosphate pesticide with a well-characterized primary
mechanism of toxicity involving the inhibition of acetylcholinesterase. Its toxicological profile is
marked by high acute toxicity and the potential for delayed neurotoxicity. Sub-chronic and
chronic studies have established NOAELSs based on cholinesterase inhibition. While current
evidence does not suggest a carcinogenic potential, its interaction with various endocrine and
cellular signaling pathways warrants further investigation to fully understand its long-term
health effects. The established ADI provides a basis for regulatory limits to protect human
health. This guide serves as a comprehensive resource for professionals involved in the risk
assessment and management of Triazophos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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